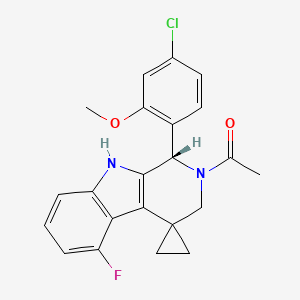

(R)-ONO-2952

Description

ONO-2952 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

an orally-available translocator protein 18 kDa antagonist with anti-stress effects

Structure

3D Structure

Properties

CAS No. |

895169-20-7 |

|---|---|

Molecular Formula |

C22H20ClFN2O2 |

Molecular Weight |

398.9 g/mol |

IUPAC Name |

1-[(1S)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone |

InChI |

InChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3/t21-/m0/s1 |

InChI Key |

ZBQMTQGDBFZUBG-NRFANRHFSA-N |

Isomeric SMILES |

CC(=O)N1CC2(CC2)C3=C([C@@H]1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |

Canonical SMILES |

CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro(beta-carboline-4,1'-cyclopropan)-2(3H)-yl)ethanone ONO-2952 |

Origin of Product |

United States |

Foundational & Exploratory

(R)-ONO-2952 and its Putative Mechanism of Action in Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-ONO-2952 is a selective antagonist for the Translocator Protein 18 kDa (TSPO), a protein localized on the outer mitochondrial membrane. While direct studies on the action of this compound in microglia are not extensively available in public literature, this guide synthesizes the known functions of TSPO in these crucial central nervous system immune cells to elucidate the compound's probable mechanism of action. Upregulated in activated microglia, TSPO is a key modulator of neuroinflammation, cellular bioenergetics, and steroidogenesis. By antagonizing TSPO, this compound is hypothesized to temper the pro-inflammatory responses of microglia, thereby representing a potential therapeutic avenue for neuroinflammatory and neurodegenerative disorders. This document provides an in-depth overview of the implicated signaling pathways, representative quantitative data from studies on other TSPO ligands, and detailed experimental protocols for investigating the effects of compounds like this compound on microglial function.

Introduction to this compound and Microglial TSPO

This compound is a novel, selective, and orally active antagonist of the 18 kDa translocator protein (TSPO).[1] TSPO, previously known as the peripheral benzodiazepine (B76468) receptor, is highly expressed in steroid-synthesizing tissues and is notably upregulated in activated microglia and astrocytes during neuroinflammatory conditions.[1][2][3][4] This upregulation has positioned TSPO as a biomarker for neuroinflammation.[1][2]

Microglia are the resident immune cells of the central nervous system (CNS), playing critical roles in homeostasis, surveillance, and response to injury or pathogens.[5] Upon activation, microglia can adopt various phenotypes, broadly categorized as pro-inflammatory (M1) or anti-inflammatory (M2). The pro-inflammatory state is characterized by the release of cytotoxic molecules and pro-inflammatory cytokines.[5] TSPO is implicated in several microglial functions, including the regulation of inflammatory responses, oxidative stress, and mitochondrial homeostasis.[3]

Inferred Mechanism of Action of this compound in Microglia

As a TSPO antagonist, this compound is expected to modulate microglial activity by inhibiting the functions of TSPO. The primary inferred mechanisms include:

-

Attenuation of Pro-inflammatory Responses: TSPO ligands have been shown to reduce the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from activated microglia.[1][6][7] By blocking TSPO, this compound may suppress the signaling pathways that lead to the production of these inflammatory mediators.

-

Modulation of Mitochondrial Function and Oxidative Stress: TSPO is located on the outer mitochondrial membrane and is involved in mitochondrial bioenergetics.[1][8] TSPO deficiency has been shown to impair mitochondrial function in microglia.[8][9] TSPO interacts with NADPH Oxidase (NOX2), linking the generation of reactive oxygen species (ROS) to the induction of an antioxidant response.[2] Antagonism of TSPO by this compound could therefore influence redox homeostasis within microglia.

-

Regulation of Neurosteroid Synthesis: While its role is debated, TSPO has been traditionally implicated in the transport of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis.[1] Neurosteroids have immunomodulatory effects, and by interfering with their synthesis, this compound could indirectly affect the inflammatory state of the CNS.

Signaling Pathways

The antagonism of TSPO by this compound is likely to impact several intracellular signaling cascades within microglia.

References

- 1. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TSPO Finds NOX2 in Microglia for Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]

- 6. The protective effect of the TSPO ligands 2,4-Di-Cl-MGV-1, CB86, and CB204 against LPS-induced M1 pro-inflammatory activation of microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of the Two Novel TSPO Ligands 2-Cl-MGV-1 and MGV-1 on LPS-induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function [frontiersin.org]

Technical Guide: (R)-ONO-2952 Binding Affinity to Human TSPO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the novel translocator protein 18 kDa (TSPO) antagonist, (R)-ONO-2952, to human TSPO. The document outlines the quantitative binding data, a detailed experimental protocol for a representative binding assay, and the associated signaling pathways.

Quantitative Binding Affinity Data

This compound is a potent and selective antagonist for the translocator protein 18 kDa (TSPO).[1] Published data indicates that ONO-2952 binds to both rat and human TSPO with high affinity. The inhibitory constant (Ki) for this compound falls within the nanomolar range, demonstrating a strong interaction with its target.

| Compound | Target | Species | Binding Affinity (Ki) |

| This compound | TSPO | Human | 0.330 - 9.30 nM[1][2][3][4] |

| This compound | TSPO | Rat | 0.330 - 9.30 nM[1][2][3][4] |

This compound is the R-enantiomer of ONO-2952. The provided binding affinity data is for the racemic ONO-2952, which includes the active (R)-enantiomer. ONO-2952 exhibits high selectivity for TSPO over other receptors, transporters, ion channels, and enzymes.[1][2]

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of this compound to human TSPO is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for TSPO, such as [³H]PK 11195.

Materials and Reagents

-

Membrane Preparation: Membranes from cells overexpressing human TSPO (e.g., HEK-293T cells) or from tissues with high TSPO expression (e.g., brain tissue).

-

Radioligand: [³H]PK 11195.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well filter plates with GF/C filters.

-

Plate reader for scintillation counting.

Assay Procedure

-

Membrane Preparation:

-

Homogenize cells or tissues in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Competition Assay:

-

In a 96-well plate, add the following to each well in order:

-

Assay buffer.

-

A fixed concentration of [³H]PK 11195 (typically at or below its Kd).

-

Varying concentrations of this compound (e.g., in a serial dilution).

-

Membrane preparation.

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled TSPO ligand (e.g., unlabeled PK 11195) instead of this compound.

-

To determine total binding, a set of wells should contain only the radioligand and membranes without any competing unlabeled ligand.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound. This will generate a sigmoidal competition curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for TSPO.

-

-

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway and Mechanism of Action

TSPO is located on the outer mitochondrial membrane and plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.[5] this compound, as a TSPO antagonist, is thought to exert its effects by modulating this pathway.

By binding to TSPO, this compound inhibits the translocation of cholesterol into the mitochondria. This leads to a reduction in the synthesis of pregnenolone, a precursor to various neurosteroids. In conditions of stress, where neurosteroid production can be dysregulated, this compound has been shown to inhibit both the accumulation of neurosteroids and the release of noradrenaline in the brain.[2][3] Furthermore, ONO-2952 has been observed to suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species in microglia, suggesting an anti-inflammatory and neuroprotective role.[6]

Caption: this compound inhibits neurosteroid synthesis via TSPO.

This guide provides a foundational understanding of the binding characteristics of this compound to human TSPO. For further details, researchers are encouraged to consult the primary literature cited.

References

- 1. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]

- 2. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. neurobio.hiroshima-u.ac.jp [neurobio.hiroshima-u.ac.jp]

(R)-ONO-2952 and its Impact on the Neurosteroid Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-ONO-2952, the R-enantiomer of ONO-2952, is a potent and selective antagonist of the 18 kDa translocator protein (TSPO). Emerging research has highlighted its potential in modulating neurosteroid synthesis, a critical pathway implicated in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the neurosteroid synthesis pathway, and detailed experimental protocols for its investigation. While preclinical studies demonstrate that ONO-2952 inhibits stress-induced neurosteroid accumulation, specific quantitative data on the modulation of individual neurosteroids such as pregnenolone, progesterone, and allopregnanolone (B1667786) by this compound are not extensively available in the public domain. This guide summarizes the existing data and provides methodologies for further quantitative analysis.

Introduction to this compound and TSPO

This compound is a selective antagonist of the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. TSPO plays a crucial role in the rate-limiting step of steroidogenesis: the translocation of cholesterol from the outer to the inner mitochondrial membrane. By antagonizing TSPO, this compound is hypothesized to reduce the production of neurosteroids, particularly under conditions of stress where their synthesis is often upregulated.

The Neurosteroid Synthesis Pathway

Neurosteroids are synthesized de novo in the central nervous system, primarily in glial cells, and also in peripheral glands. The synthesis cascade begins with cholesterol and leads to the formation of various neuroactive steroids that can modulate neuronal activity.

Caption: The neurosteroid synthesis pathway from cholesterol to allopregnanolone.

Quantitative Data on this compound

While direct quantitative data on the effect of this compound on the concentrations of individual neurosteroids is limited in publicly available literature, binding affinity data and qualitative effects have been reported.

Table 1: Binding Affinity of ONO-2952 for Translocator Protein (TSPO)

| Species | Ki (nmol/L) | Reference |

| Rat | 0.330 - 9.30 | [1] |

| Human | 0.330 - 9.30 | [1] |

Qualitative Effects on Neurosteroid Levels:

-

ONO-2952 has been shown to inhibit neurosteroid accumulation in the brains of rats subjected to acute stress[1].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on neurosteroid synthesis.

TSPO Competitive Binding Assay

This protocol is adapted from standard radioligand binding assays used to determine the affinity of a compound for TSPO.

Caption: Workflow for a TSPO competitive binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen brain tissue (e.g., rat cortex) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction containing TSPO.

-

Wash the pellet by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation.

-

Resuspend the final pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer

-

This compound at various concentrations (e.g., 10-11 to 10-5 M) or vehicle.

-

[3H]PK 11195 (a standard TSPO radioligand) at a fixed concentration (e.g., 1-2 nM).

-

Membrane preparation (typically 50-100 µg of protein per well).

-

-

To determine non-specific binding, use a high concentration of a non-labeled TSPO ligand (e.g., 10 µM PK 11195).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantification of Neurosteroids in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of pregnenolone, progesterone, and allopregnanolone from brain tissue.

Caption: Workflow for neurosteroid quantification by LC-MS/MS.

Detailed Methodology:

-

Sample Preparation and Extraction:

-

Accurately weigh a sample of brain tissue (e.g., 50-100 mg).

-

Add a mixture of deuterated internal standards (e.g., Pregnenolone-d4, Progesterone-d9, Allopregnanolone-d4) to the tissue.

-

Homogenize the tissue in an organic solvent such as acetonitrile (B52724) or a mixture of isopropanol (B130326) and ethyl acetate (B1210297) to precipitate proteins and extract the steroids.

-

Vortex and centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant.

-

Perform solid-phase extraction (SPE) on the supernatant for further purification and concentration. A C18 or mixed-mode SPE cartridge can be used.

-

Condition the SPE cartridge with methanol (B129727) and then water.

-

Load the supernatant.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

-

Elute the neurosteroids with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of two solvents, for example, Solvent A: water with 0.1% formic acid and Solvent B: acetonitrile or methanol with 0.1% formic acid.

-

The gradient program should be optimized to achieve good separation of the target neurosteroids.

-

-

Mass Spectrometry (MS):

-

Use a triple quadrupole mass spectrometer.

-

Employ an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.

-

Optimize the MS parameters (e.g., collision energy, declustering potential) for each neurosteroid and its internal standard.

-

Perform quantification using Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

-

-

Quantification:

-

Prepare a series of calibration standards with known concentrations of each neurosteroid and a fixed concentration of the internal standards.

-

Process the calibration standards in the same way as the brain tissue samples.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Calculate the concentration of each neurosteroid in the brain tissue samples by interpolating their peak area ratios on the calibration curve.

-

Express the final concentration as ng/g of brain tissue.

-

In Vitro Steroidogenesis Assay using H295R Cells

The H295R human adrenocortical carcinoma cell line is a valuable in vitro model as it expresses all the key enzymes required for steroidogenesis.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with Nu-Serum and ITS+ Premix).

-

Seed the cells in a multi-well plate (e.g., 24- or 96-well) and allow them to attach and grow to a desired confluency (e.g., 70-80%).

-

To induce steroidogenesis, stimulate the cells with a cAMP-inducing agent such as forskolin (B1673556) (e.g., 10 µM) for a period of time (e.g., 24-48 hours).

-

Treat the stimulated cells with various concentrations of this compound or vehicle for a specified duration (e.g., 24 or 48 hours).

-

-

Hormone Quantification:

-

After the treatment period, collect the cell culture medium.

-

The concentrations of pregnenolone, progesterone, and allopregnanolone in the medium can be quantified using LC-MS/MS as described in section 5.2, or by using commercially available ELISA kits.

-

-

Data Analysis:

-

Determine the concentration of each steroid at each concentration of this compound.

-

Express the results as a percentage of the vehicle-treated control.

-

Generate dose-response curves to determine the IC50 of this compound for the inhibition of the synthesis of each neurosteroid.

-

Conclusion

This compound is a potent and selective TSPO antagonist that has been shown to inhibit stress-induced neurosteroid accumulation. While the precise quantitative effects on individual neurosteroids in the synthesis pathway remain to be fully elucidated in publicly accessible literature, the methodologies outlined in this guide provide a robust framework for researchers to conduct such investigations. Further studies are warranted to fully characterize the dose-dependent effects of this compound on pregnenolone, progesterone, and allopregnanolone levels, which will be crucial for understanding its therapeutic potential in stress-related and other neurological disorders.

References

The Role of (R)-ONO-2952 in Modulating Noradrenaline Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ONO-2952 is a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO), a mitochondrial protein implicated in a range of cellular functions, including steroidogenesis. This technical guide provides an in-depth analysis of the role of this compound in modulating noradrenaline release, consolidating available preclinical data. The primary mechanism of action involves the inhibition of stress-induced increases in brain noradrenaline levels through the attenuation of neurosteroid synthesis. This document outlines the quantitative data, experimental methodologies, and the putative signaling pathway, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction

Noradrenaline (norepinephrine) is a critical catecholamine neurotransmitter in the central nervous system, playing a pivotal role in regulating arousal, attention, stress responses, and mood. Dysregulation of the noradrenergic system is implicated in the pathophysiology of various psychiatric and neurological disorders. Consequently, pharmacological agents that can modulate noradrenaline release are of significant therapeutic interest. This compound has emerged as a novel investigational compound that indirectly influences noradrenergic activity. Unlike classical modulators that target adrenergic receptors or transporters, this compound acts on TSPO, offering a distinct mechanism for controlling noradrenaline release, particularly in the context of stress.

Quantitative Data

The available preclinical data for this compound primarily focuses on its binding affinity for TSPO and its in vivo effects on stress-induced noradrenaline release. A specific IC50 value for the direct inhibition of noradrenaline release has not been reported in the reviewed literature.

| Parameter | Species | Value | Reference |

| Ki for TSPO Binding | Rat | 0.330 - 9.30 nM | [1] |

| Ki for TSPO Binding | Human | 0.330 - 9.30 nM | [1] |

| In vivo effect | Rat | Dose-dependent inhibition of stress-induced noradrenaline release in the brain | [1] |

Mechanism of Action: The Signaling Pathway

This compound exerts its modulatory effect on noradrenaline release through a multi-step signaling pathway initiated by the antagonism of TSPO.

-

TSPO Antagonism: this compound binds to and inhibits the function of TSPO, which is located on the outer mitochondrial membrane.

-

Inhibition of Neurosteroid Synthesis: TSPO plays a crucial role in the translocation of cholesterol, the precursor for all steroid hormones, into the mitochondria. By antagonizing TSPO, this compound inhibits the synthesis of neurosteroids, such as allopregnanolone (B1667786) and pregnenolone.[2][3]

-

Modulation of Noradrenergic Neuron Activity: Neurosteroids are known to modulate the activity of various neurotransmitter systems, including the noradrenergic system. Certain neurosteroids can enhance the release of noradrenaline.[4] By reducing the levels of these neurosteroids, this compound attenuates the stress-induced overactivation of noradrenergic neurons, leading to a decrease in noradrenaline release.

Experimental Protocols

The following provides a generalized experimental protocol for assessing the effect of this compound on stress-induced noradrenaline release in the rat brain using in vivo microdialysis, based on standard methodologies in the field.[5][6][7]

Animals

-

Species: Male Sprague-Dawley or Wistar rats (250-300g).

-

Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum. Animals should be habituated to the housing conditions for at least one week prior to surgery.

Stereotaxic Surgery and Microdialysis Probe Implantation

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Place the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, amygdala, or hypothalamus).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours post-surgery.

In Vivo Microdialysis Procedure

-

On the day of the experiment, insert a microdialysis probe (e.g., CMA 12, Harvard Apparatus) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow for a stabilization period of at least 2 hours to obtain a stable baseline of noradrenaline levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent catecholamine degradation.

Drug Administration and Stress Induction

-

Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses and time points prior to stress induction.

-

Induce acute stress. A common method is restraint stress, where the animal is placed in a well-ventilated plastic restrainer for a defined period (e.g., 20-60 minutes).

-

Continue collecting dialysate samples throughout the stress period and for a designated post-stress period.

Noradrenaline Analysis

-

Analyze the concentration of noradrenaline in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify the noradrenaline levels by comparing the peak areas to those of known standards.

-

Express the results as a percentage of the basal noradrenaline levels.

References

- 1. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neurosteroids and translocator protein 18 kDa (TSPO) in depression: implications for synaptic plasticity, cognition, and treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurosteroids, via sigma receptors, modulate the [3H]norepinephrine release evoked by N-methyl-D-aspartate in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of microdialysis to measure brain noradrenergic receptor function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The noradrenaline-dopamine interaction in the rat medial prefrontal cortex studied by multi-probe microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Noradrenaline release in the rat amygdala is increased by stress: studies with intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of (R)-ONO-2952 Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available pharmacological data for ONO-2952. It is important to note that specific pharmacological data delineating the profile of the (R)-ONO-2952 enantiomer from the racemate or the (S)-enantiomer is not extensively available in the public domain. The information presented below pertains to ONO-2952 (the racemate) unless otherwise specified. The stereochemistry of chiral drugs can be critical, with enantiomers often exhibiting different pharmacological and pharmacokinetic properties. For instance, the (R)-enantiomer of the well-known TSPO ligand PK11195 has been shown to have a higher affinity for TSPO compared to the (S)-enantiomer, highlighting the potential importance of stereoselectivity for this target.[1]

Introduction

ONO-2952 is a novel, potent, and selective antagonist of the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[2][3] TSPO is located on the outer mitochondrial membrane and is implicated in a variety of cellular processes, including steroidogenesis, inflammation, and apoptosis. Its upregulation in the central nervous system is associated with neuroinflammation, making it a key target for therapeutic intervention in stress-related and neurodegenerative disorders. ONO-2952 has demonstrated anti-stress and anxiolytic-like effects in preclinical models, suggesting its potential as a therapeutic agent for conditions such as irritable bowel syndrome (IBS), anxiety, and depression.[2][4] This guide focuses on the pharmacological properties of the (R)-enantiomer of ONO-2952, drawing from the available data on the racemic mixture.

Mechanism of Action

ONO-2952 exerts its pharmacological effects primarily through the antagonism of TSPO. The proposed signaling pathway is as follows:

-

Stress Response: In response to stress, there is an increased demand for neurosteroids.

-

Cholesterol Transport: TSPO plays a crucial role in the transport of cholesterol, the precursor for all steroids, from the outer to the inner mitochondrial membrane. This is a rate-limiting step in neurosteroidogenesis.

-

Neurosteroid Synthesis: Increased cholesterol transport leads to the synthesis of neurosteroids, such as allopregnanolone.

-

Noradrenergic System Activation: Stress also leads to the activation of the noradrenergic system, resulting in the release of noradrenaline.

-

ONO-2952 Intervention: ONO-2952, as a TSPO antagonist, inhibits the transport of cholesterol into the mitochondria.

-

Downstream Effects: This inhibition leads to a reduction in stress-induced neurosteroid accumulation and a subsequent decrease in the excessive activation of the noradrenergic system.[2][3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for ONO-2952. It is important to reiterate that this data pertains to the racemic mixture.

Table 1: In Vitro Binding Affinity of ONO-2952

| Target | Species | Ki (nM) | Reference |

| TSPO | Rat | 0.33 | [2][3] |

| TSPO | Human | 9.30 | [2][3] |

Table 2: Selectivity Profile of ONO-2952

| Target | Ki or IC50 (nM) | Fold Selectivity vs. Human TSPO | Reference |

| Melatonin 2 Receptor | >1000 | >107 | [3] |

| Progesterone B Receptor | >1000 | >107 | [3] |

| Adrenergic α2C Receptor | >1000 | >107 | [3] |

| GABAA Receptor | >5600 | >602 | [3] |

| Data is based on a screening against 98 off-targets where ONO-2952 at 10 µM showed <50% inhibition for most targets.[3] |

Table 3: In Vivo Pharmacokinetic Parameters of ONO-2952 in Humans (Single Ascending Dose, Fasted)

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUClast (ng·hr/mL) |

| 3 | 1.8 ± 0.8 | 3.0 (2.0-4.0) | 10.3 ± 4.5 |

| 10 | 5.2 ± 2.1 | 3.5 (2.0-6.0) | 43.8 ± 17.6 |

| 30 | 12.6 ± 5.6 | 3.0 (2.0-6.0) | 136 ± 63 |

| 100 | 28.1 ± 11.1 | 3.0 (2.0-6.0) | 393 ± 155 |

| 200 | 41.2 ± 16.5 | 3.5 (2.0-8.0) | 652 ± 254 |

| 400 | 50.8 ± 19.9 | 4.0 (2.0-8.0) | 884 ± 349 |

| Values are presented as mean ± SD for Cmax and AUClast, and median (range) for Tmax.[5] |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize ONO-2952 are provided below. These are generalized protocols based on standard methodologies in the field.

TSPO Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for TSPO using [3H]PK11195 as the radioligand.

References

- 1. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Randomised clinical trial: exploratory phase 2 study of ONO-2952 in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-ONO-2952: A Technical Guide to its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO). TSPO is a crucial protein located on the outer mitochondrial membrane, playing a significant role in mitochondrial physiology, including cholesterol transport, neurosteroid synthesis, and the modulation of oxidative stress. This technical guide provides an in-depth analysis of the known and inferred impacts of this compound on mitochondrial function, with a particular focus on its effects within microglia, the resident immune cells of the central nervous system. While direct quantitative data for this compound's effect on key mitochondrial parameters remains limited in publicly available literature, this document synthesizes findings from studies on TSPO deficiency and antagonism to build a comprehensive picture of its potential mitochondrial-modulating effects. This guide also includes detailed experimental protocols for key assays relevant to the study of mitochondrial function and visual diagrams of associated cellular pathways and workflows.

Introduction to this compound and its Target: TSPO

This compound is a selective antagonist for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor. It has been investigated for its potential therapeutic applications in stress-related disorders, such as irritable bowel syndrome (IBS) and depression. The primary mechanism of action of this compound is the inhibition of TSPO function.

TSPO is ubiquitously expressed in various tissues, with notable upregulation in glial cells during neuroinflammation. Its strategic location on the outer mitochondrial membrane places it at a critical juncture for regulating mitochondrial activities. One of the most well-characterized functions of TSPO is its role in the transport of cholesterol from the cytoplasm into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.

The Role of TSPO in Mitochondrial Function

TSPO is integral to maintaining mitochondrial homeostasis. Its functions extend beyond neurosteroidogenesis and include:

-

Regulation of Mitochondrial Respiration: Studies involving the genetic knockout or knockdown of TSPO have demonstrated its importance in cellular respiration.

-

Mitochondrial Membrane Potential (ΔΨm) Maintenance: TSPO appears to be involved in sustaining the electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP production.

-

Control of Reactive Oxygen Species (ROS) Production: Mitochondria are the primary source of cellular ROS. TSPO has been implicated in the modulation of mitochondrial ROS generation, particularly under conditions of cellular stress and inflammation.

-

ATP Synthesis: By influencing mitochondrial respiration and membrane potential, TSPO indirectly affects the cell's capacity for ATP production.

Impact of TSPO Antagonism by this compound on Mitochondrial Function

Direct quantitative studies on the effects of this compound on mitochondrial bioenergetics are not extensively available. However, research on the effects of TSPO antagonists and TSPO-deficient cellular models provides significant insights into the likely consequences of this compound administration.

Modulation of Mitochondrial Reactive Oxygen Species (ROS)

A key study has shown that ONO-2952 suppressed the release of mitochondrial reactive oxygen species in cultured microglia stimulated by lipopolysaccharide (LPS)[1]. This suggests that in a pro-inflammatory environment where microglial TSPO is upregulated, this compound may exert a protective effect by mitigating oxidative stress originating from the mitochondria.

Inferred Effects from TSPO Deficiency Studies

Studies on microglia with TSPO knockout or deficiency have revealed significant alterations in mitochondrial function. These findings serve as a valuable proxy for understanding the potential impact of a TSPO antagonist like this compound.

Table 1: Effects of TSPO Deficiency on Microglial Mitochondrial Function

| Mitochondrial Parameter | Observation in TSPO-Deficient Microglia | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Significantly decreased | [2] |

| ATP Production | Decreased | [2] |

| Basal Respiration (OCR) | Significantly reduced | [2] |

| Maximal Respiration (OCR) | Significantly reduced | [2] |

| ATP Synthesis-Related Oxygen Consumption | Significantly reduced | [2] |

These data suggest that antagonism of TSPO by this compound, particularly under conditions of high TSPO expression such as neuroinflammation, could lead to a downregulation of microglial mitochondrial activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of TSPO in Neurosteroid Synthesis

Caption: TSPO's role in neurosteroid synthesis and its inhibition by this compound.

Experimental Workflow for Assessing Mitochondrial Function

Caption: Workflow for evaluating this compound's impact on mitochondrial function.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's effects on mitochondrial function.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

-

Principle: This protocol utilizes MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria in live cells and is oxidized by superoxide, a primary mitochondrial ROS. The resulting fluorescence is proportional to the level of mitochondrial superoxide.

-

Materials:

-

Cultured microglia (e.g., BV-2 or primary microglia)

-

This compound

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Seed microglia in a suitable culture plate (e.g., 96-well black-walled plate for plate reader analysis or glass-bottom dishes for microscopy).

-

Allow cells to adhere and grow to the desired confluency.

-

Treat cells with this compound at various concentrations for a predetermined time. A vehicle control should be included.

-

In a subset of wells, co-treat with an inflammatory stimulus like LPS to induce mitochondrial ROS production.

-

Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.

-

Remove the culture medium from the cells and wash gently with warm HBSS.

-

Add the MitoSOX™ Red working solution to each well and incubate for 10-15 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

Add fresh warm HBSS to the wells.

-

Measure fluorescence using a fluorescence microscope or a plate reader with an excitation of ~510 nm and an emission of ~580 nm.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: The JC-1 dye is a ratiometric fluorescent probe that exists as green-fluorescent monomers at low mitochondrial membrane potential and forms red-fluorescent "J-aggregates" at high mitochondrial membrane potential. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

-

Materials:

-

Cultured microglia

-

This compound

-

JC-1 Assay Kit (e.g., from Cayman Chemical or Abcam)

-

FCCP or CCCP (as a positive control for depolarization)

-

Fluorescence microscope, plate reader, or flow cytometer

-

-

Procedure:

-

Culture and treat microglia with this compound and/or inflammatory stimuli as described in the ROS protocol. Include a positive control group treated with FCCP or CCCP (e.g., 50 µM for 15-30 minutes) to induce complete depolarization.

-

Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).

-

Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Carefully remove the staining solution and wash the cells with the provided assay buffer.

-

Add fresh assay buffer to the cells.

-

Measure the fluorescence of both the JC-1 monomers (green) and J-aggregates (red).

-

For a plate reader: Green - Ex/Em ~485/535 nm; Red - Ex/Em ~540/590 nm.

-

For flow cytometry: Green - FL1 channel; Red - FL2 channel.

-

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

Measurement of Oxygen Consumption Rate (OCR)

-

Principle: The Seahorse XF Cell Mito Stress Test measures the rate of oxygen consumption (OCR) of live cells in real-time. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A), key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.

-

Materials:

-

Cultured microglia

-

This compound

-

Seahorse XF Cell Mito Stress Test Kit (Agilent)

-

Seahorse XFe96 or XFe24 Analyzer and associated culture plates and cartridges

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

-

Procedure:

-

Seed microglia in a Seahorse XF culture plate and allow them to adhere.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, treat the cells with this compound for the desired duration.

-

Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

-

The instrument will measure the basal OCR, followed by OCR measurements after the sequential injection of the inhibitors.

-

After the assay, normalize the OCR data to cell number or protein concentration per well.

-

Measurement of ATP Production

-

Principle: This assay relies on the luciferase-luciferin reaction, where the amount of light produced is directly proportional to the concentration of ATP.

-

Materials:

-

Cultured microglia

-

This compound

-

ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)

-

Luminometer

-

-

Procedure:

-

Seed microglia in an opaque-walled 96-well plate suitable for luminescence measurements.

-

Treat the cells with this compound and/or an inflammatory stimulus.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add the ATP reagent (which lyses the cells and provides the luciferase and luciferin) to each well according to the kit's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

A standard curve with known ATP concentrations should be run in parallel to quantify the ATP levels in the experimental samples.

-

Conclusion

This compound, as a selective antagonist of the mitochondrial protein TSPO, is positioned to have a significant impact on mitochondrial function, particularly in the context of neuroinflammation where TSPO expression is elevated. The available evidence strongly suggests that by antagonizing TSPO, this compound may modulate mitochondrial ROS production and cellular respiration in microglia. While direct quantitative data on this compound's effects on mitochondrial bioenergetics are still emerging, the experimental frameworks and findings from related TSPO-deficiency studies provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the mitochondrial-mediated therapeutic potential of this compound. Future studies employing the detailed protocols outlined herein will be crucial to fully elucidate the quantitative impact of this compound on mitochondrial function and its implications for the treatment of stress-related and neuroinflammatory disorders.

References

(R)-ONO-2952: A Technical Overview of its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is a novel, selective antagonist of the Translocator Protein 18 kDa (TSPO), a mitochondrial protein implicated in a range of cellular processes, including inflammation. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key experimental findings, detailing methodologies, and visualizing the underlying signaling pathways. Emerging research highlights its potential as a therapeutic agent in neuroinflammatory and stress-related disorders by modulating microglial activation and the subsequent inflammatory cascade.

Core Mechanism of Action: TSPO Antagonism

This compound exerts its anti-inflammatory effects primarily through its potent and selective antagonism of TSPO. TSPO is upregulated in activated microglia, the resident immune cells of the central nervous system, making it a key target for modulating neuroinflammation. By binding to TSPO, this compound is thought to interfere with downstream signaling pathways that lead to the production of pro-inflammatory mediators.

Quantitative Data on Anti-Inflammatory Efficacy

While specific IC50 values for the inhibition of all pro-inflammatory cytokines by this compound are not extensively published, available data from preclinical studies demonstrate a significant and dose-dependent suppression of key inflammatory markers. One study has shown that this compound suppresses the release of pro-inflammatory cytokines in cultured microglia stimulated by lipopolysaccharide (LPS)[1][2]. Further quantitative analysis is required to fully characterize the potency of this compound across a range of inflammatory mediators.

Table 1: Summary of In Vitro Anti-Inflammatory Activity of this compound

| Cell Type | Stimulant | Pro-Inflammatory Mediator | Effect of this compound | Reference |

| Cultured Microglia | LPS | Pro-inflammatory cytokines | Suppression of release | [1][2] |

| Cultured Microglia | LPS | Mitochondrial Reactive Oxygen Species | Suppression of release | [2] |

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response in microglia.

Toll-Like Receptor 4 (TLR4) Signaling and Microglial Activation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia through the Toll-like receptor 4 (TLR4). Activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. While a direct interaction between this compound and TLR4 has not been demonstrated, its downstream effects on NF-κB and MAPK signaling suggest an interference with the TLR4-mediated inflammatory response.

Figure 1: Proposed mechanism of this compound in the TLR4 signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6. This compound, through its antagonism of TSPO, is believed to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory cytokines.

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also activated by LPS and play a crucial role in the inflammatory response by regulating the expression of pro-inflammatory genes. While direct evidence for the modulation of MAPK phosphorylation by this compound is still emerging, the known interplay between TSPO and cellular stress responses suggests that this compound may also exert its anti-inflammatory effects by attenuating the activation of these pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vitro Lipopolysaccharide (LPS) Stimulation of Microglia

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by microglia in response to an inflammatory stimulus.

1. Cell Culture:

-

Murine BV-2 microglial cells or primary microglia are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

2. Treatment:

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6, 12, or 24 hours).

3. Cytokine Measurement:

-

Cell culture supernatants are collected.

-

The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Data Analysis:

-

Cytokine concentrations in the this compound-treated groups are compared to the LPS-only control group to determine the inhibitory effect.

Figure 3: Experimental workflow for LPS stimulation of microglia.

Western Blot Analysis of NF-κB and MAPK Pathway Proteins

Objective: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

1. Cell Lysis:

-

Following treatment as described above, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

-

Protein concentration in the cell lysates is determined using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

4. Detection and Analysis:

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis is performed to quantify the levels of phosphorylated proteins relative to their total protein levels.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the antagonism of TSPO and the subsequent modulation of pro-inflammatory signaling pathways in microglia. Its ability to suppress the production of key inflammatory cytokines highlights its therapeutic potential for a variety of neuroinflammatory and stress-related disorders. Further research is warranted to fully elucidate the quantitative aspects of its efficacy and the intricacies of its molecular mechanisms, particularly its effects on the MAPK signaling cascade. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals investigating the promising anti-inflammatory actions of this compound.

References

The Discovery and Development of ONO-2952: A Selective TSPO Antagonist for Stress-Related Disorders

An In-depth Technical Guide

Abstract

ONO-2952 is a novel, potent, and selective antagonist of the 18 kDa translocator protein (TSPO), a mitochondrial protein implicated in neurosteroidogenesis and inflammatory responses. Developed by Ono Pharmaceutical Co., Ltd., ONO-2952 has been investigated for its therapeutic potential in stress-related disorders, including irritable bowel syndrome (IBS) and anxiety. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of ONO-2952, with a focus on its mechanism of action, preclinical efficacy, and clinical evaluation. While ONO-2952 is the (S)-enantiomer of the molecule, this guide also acknowledges the existence of its (R)-enantiomer, although public domain data on the specific pharmacological properties of the (R)-enantiomer is currently unavailable. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this promising therapeutic candidate.

Introduction

Stress-related disorders represent a significant and growing global health concern, encompassing a wide range of conditions such as anxiety disorders, depression, and irritable bowel syndrome (IBS). The pathophysiology of these disorders is complex and involves dysregulation of the neuroendocrine and immune systems. A key player in the cellular stress response is the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. These neurosteroids, in turn, modulate neuronal activity, influencing mood, anxiety, and pain perception.

ONO-2952, identified as the (S)-enantiomer of 1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro[beta-carboline-4,1'-cyclopropan]-2(3H)-yl)ethanone, is a novel and selective antagonist of TSPO. By inhibiting TSPO, ONO-2952 is hypothesized to modulate the production of neurosteroids and attenuate the physiological responses to stress. This guide details the discovery and development of ONO-2952, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing its proposed mechanism of action.

Discovery and Rationale

The discovery of ONO-2952 stemmed from a research program aimed at identifying novel therapeutic agents for stress-related disorders. The rationale was centered on the hypothesis that modulating neurosteroidogenesis through TSPO antagonism could offer a new approach to treating these conditions. Preclinical studies have shown that ONO-2952 potently binds to both rat and human TSPO with high selectivity.[1]

Data Presentation

In Vitro Pharmacology

The in vitro pharmacological profile of ONO-2952 demonstrates its high affinity and selectivity for TSPO.

| Parameter | Species | Value (nM) | Reference |

| Ki for TSPO | Rat | 0.330 | [1] |

| Ki for TSPO | Human | 9.30 | [1] |

ONO-2952 exhibits high selectivity for TSPO over a panel of other receptors, transporters, and enzymes.

Preclinical In Vivo Efficacy

Preclinical studies in rodent models of stress have demonstrated the potential therapeutic effects of ONO-2952.

| Animal Model | Species | Endpoint | Effective Dose (mg/kg, p.o.) | Reference |

| Restraint Stress-Induced Defecation | Rat | Reduction in fecal pellets | ≥ 0.3 | [1] |

| Conditioned Fear Stress | Rat | Reduction in freezing behavior | ≥ 1.0 | [1] |

Clinical Pharmacokinetics (Single Ascending Dose - SAD Study)

A Phase 1 single ascending dose study was conducted in healthy volunteers to assess the safety and pharmacokinetic profile of ONO-2952.[2]

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 3 | 14.8 | 3.0 | 134 |

| 10 | 41.5 | 3.5 | 459 |

| 30 | 104 | 3.0 | 1480 |

| 100 | 206 | 2.5 | 3280 |

| 200 | 313 | 3.0 | 5860 |

| 400 | 425 | 3.0 | 9260 |

Clinical Pharmacokinetics (Multiple Ascending Dose - MAD Study)

A multiple ascending dose study was also conducted in healthy volunteers.[2]

| Dose (mg/day) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUC24,ss (ng·h/mL) |

| 30 | 205 | 4.0 | 2960 |

| 60 | 389 | 3.0 | 5890 |

| 100 | 733 | 3.0 | 11800 |

Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUC24,ss: Area under the plasma concentration-time curve over 24 hours at steady state.

Experimental Protocols

TSPO Binding Assay

Objective: To determine the binding affinity of ONO-2952 for the translocator protein (TSPO).

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing TSPO (e.g., rat brain, human cell lines).

-

Radioligand Binding: Membranes are incubated with a specific radioligand for TSPO (e.g., [³H]PK 11195) in the presence of varying concentrations of ONO-2952.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of ONO-2952 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Restraint Stress-Induced Defecation in Rats

Objective: To evaluate the effect of ONO-2952 on stress-induced gastrointestinal motility.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the housing facility for at least one week before the experiment.

-

Drug Administration: ONO-2952 or vehicle is administered orally (p.o.) at a specified time before the stress procedure.

-

Restraint Stress: Rats are placed in a restraint stress cage for a defined period (e.g., 60 minutes).

-

Fecal Pellet Collection: The number of fecal pellets excreted during the restraint period is counted.

-

Data Analysis: The mean number of fecal pellets in the drug-treated groups is compared to the vehicle-treated group.

Conditioned Fear Stress in Rats

Objective: To assess the anxiolytic-like effects of ONO-2952.

Methodology:

-

Conditioning Phase: Rats are placed in a conditioning chamber and exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), such as a mild foot shock.

-

Drug Administration: ONO-2952 or vehicle is administered orally before the fear expression test.

-

Fear Expression Test: The following day, rats are placed back into the conditioning chamber, and the CS is presented without the US.

-

Freezing Behavior Measurement: The duration of freezing behavior (a fear response characterized by the absence of all movement except for respiration) is recorded and analyzed using a video tracking system.

-

Data Analysis: The percentage of time spent freezing in the drug-treated groups is compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of ONO-2952

Caption: Proposed mechanism of action of ONO-2952.

Preclinical Development Workflow for ONO-2952

Caption: Preclinical development workflow for ONO-2952.

Clinical Development Workflow for ONO-2952

Caption: Clinical development workflow for ONO-2952.

ONO-2952 and its Enantiomer

ONO-2952 is the (S)-enantiomer of its chemical structure. The IUPAC name for ONO-2952 is 1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro[beta-carboline-4,1'-cyclopropan]-2(3H)-yl)ethanone. The corresponding (R)-enantiomer is also known and is commercially available for research purposes. However, a review of the publicly available scientific literature did not yield any studies that have directly compared the pharmacological, pharmacokinetic, or toxicological properties of the (R)-enantiomer to the (S)-enantiomer (ONO-2952). Therefore, the data presented in this guide pertains specifically to ONO-2952, the (S)-enantiomer. The decision to develop the (S)-enantiomer suggests that it likely possesses the optimal desired pharmacological activity and safety profile, a common practice in modern drug development where single-enantiomer drugs are often preferred over racemic mixtures to maximize efficacy and minimize potential side effects.

Conclusion

ONO-2952 is a promising, selective TSPO antagonist that has demonstrated potential in preclinical models of stress and has undergone initial clinical evaluation. Its mechanism of action, centered on the modulation of neurosteroidogenesis, offers a novel approach for the treatment of stress-related disorders like IBS and anxiety. While the development of ONO-2952 has focused on the (S)-enantiomer, the lack of publicly available data on the (R)-enantiomer represents a knowledge gap. Further research, including comparative studies of the enantiomers, would provide a more complete understanding of the structure-activity relationship and the full therapeutic potential of this class of compounds. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop new and effective treatments for stress-related disorders.

References

Downstream Signaling Effects of TSPO Antagonism by (R)-ONO-2952: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 18 kDa translocator protein (TSPO) has emerged as a significant target in the central nervous system for therapeutic intervention in stress-related and neuroinflammatory disorders. (R)-ONO-2952 is a potent and selective antagonist of TSPO, and this guide delves into the core downstream signaling effects of its antagonism. This document provides a comprehensive overview of the molecular mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways. The primary consequences of TSPO antagonism by this compound include the modulation of neurosteroidogenesis under stress, attenuation of noradrenergic system hyperactivation, and suppression of neuroinflammatory responses. These effects collectively contribute to its observed anxiolytic and anti-stress properties, positioning this compound as a promising candidate for further investigation in the treatment of a range of neuropsychiatric conditions.

Introduction to TSPO and this compound

The translocator protein (TSPO) is an 18 kDa transmembrane protein primarily located on the outer mitochondrial membrane.[1] It is ubiquitously expressed, with high concentrations in steroidogenic tissues and glial cells within the central nervous system.[1] For many years, TSPO's primary function was believed to be the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of steroids and neurosteroids. However, recent genetic studies have introduced complexity to this long-held view, suggesting that TSPO's roles may be more nuanced and context-dependent.[1] Beyond steroidogenesis, TSPO is implicated in a variety of cellular processes, including mitochondrial respiration, apoptosis, and the regulation of immune responses.[2] Its expression is notably upregulated in activated microglia, making it a biomarker for neuroinflammation.[3]

This compound is a potent, selective, and orally active antagonist of TSPO. Preclinical studies have demonstrated its high binding affinity for both rat and human TSPO, with Ki values ranging from 0.33 to 9.30 nM.[4][5][6] Its selectivity for TSPO over other receptors, transporters, and ion channels is a key characteristic, minimizing off-target effects.[6] The primary therapeutic potential of this compound lies in its ability to modulate stress-related responses, and this guide will explore the downstream signaling pathways affected by its antagonism of TSPO.

Core Downstream Signaling Effects of this compound

The antagonism of TSPO by this compound initiates a cascade of downstream effects, primarily impacting neurosteroid synthesis, noradrenergic signaling, and neuroinflammatory pathways.

Modulation of Neurosteroid Synthesis

Under conditions of acute stress, there is a significant increase in the synthesis of neurosteroids, such as allopregnanolone, in the brain. These neurosteroids are potent allosteric modulators of the GABA-A receptor, contributing to the regulation of neuronal excitability. This compound has been shown to inhibit this stress-induced accumulation of neurosteroids.[4] This suggests that by antagonizing TSPO, this compound interferes with the heightened demand for cholesterol transport into the mitochondria for neurosteroid production during stress.

-

Signaling Pathway:

Attenuation of Noradrenergic System Hyperactivation

Acute stress is also characterized by a surge in noradrenaline release in various brain regions, contributing to the physiological and behavioral manifestations of the stress response.[4] Preclinical studies have demonstrated that this compound inhibits this stress-induced release of noradrenaline.[4] The precise mechanism linking TSPO antagonism to the modulation of the noradrenergic system is still under investigation but may involve indirect effects mediated by the altered neurosteroid environment or other downstream signaling molecules.

-

Signaling Pathway:

Suppression of Neuroinflammatory Responses

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is increasingly implicated in the pathophysiology of stress-related disorders. TSPO expression is upregulated in activated microglia. In vitro studies have shown that this compound can suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species (ROS) in microglia stimulated by lipopolysaccharide (LPS), a potent inflammatory agent.[4] This suggests a direct role for TSPO in mediating microglial inflammatory responses, which are dampened by this compound.

-

Signaling Pathway:

References

- 1. Neurosteroids and Translocator Protein (TSPO) in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

(R)-ONO-2952: A Technical Guide on its Antagonistic Effect on Brain Allopregnanolone Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ONO-2952 is a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO), a key regulator of neurosteroid synthesis in the brain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its inhibitory effect on the production of the neurosteroid allopregnanolone (B1667786). Preclinical evidence demonstrates that this compound effectively curtails stress-induced elevations of neurosteroids in the brain.[1][2] This document consolidates available data on its pharmacological profile, summarizes key experimental findings, and provides detailed hypothetical experimental protocols for the assessment of its effects on allopregnanolone levels. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate a deeper understanding of its function and evaluation.

Introduction to this compound and Allopregnanolone

Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It plays a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in a variety of stress-related and psychiatric disorders. The synthesis of allopregnanolone is a multi-step process initiated by the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by TSPO.

This compound is a novel, orally active small molecule that acts as a selective antagonist at the TSPO.[1][2] By blocking TSPO, this compound is designed to inhibit the downstream synthesis of neurosteroids, including allopregnanolone. This mechanism of action has positioned this compound as a potential therapeutic agent for conditions characterized by excessive neurosteroid production in response to stress.

Pharmacological Profile of this compound

This compound exhibits high binding affinity and selectivity for TSPO. The following table summarizes its key pharmacological parameters.

| Parameter | Value | Species | Reference |

| Ki for TSPO | 0.33-9.30 nM | Rat, Human | [1][2] |

| Selectivity | High selectivity over other receptors, transporters, and ion channels. | N/A | [1][2] |

| Mechanism of Action | Translocator Protein 18 kDa (TSPO) Antagonist | N/A | [1][2] |

Effect of this compound on Brain Allopregnanolone Levels: Preclinical Evidence

Preclinical studies in rodent models have demonstrated the inhibitory effect of this compound on the accumulation of neurosteroids in the brain, particularly under conditions of acute stress. While specific quantitative data on the dose-dependent inhibition of allopregnanolone by this compound is not publicly available in detail, the primary literature consistently reports a significant attenuation of stress-induced neurosteroid increases.[1]

The following table summarizes the qualitative findings from these studies. A more detailed quantitative analysis would require access to the full study data.

| Study Type | Animal Model | Stressor | This compound Dose | Effect on Brain Neurosteroid Levels | Reference |

| In vivo | Rat | Acute Restraint Stress | Not specified in abstracts | Inhibition of neurosteroid accumulation | [1] |

Experimental Protocols

This section outlines a detailed, representative experimental protocol for assessing the effect of this compound on allopregnanolone levels in the rat brain, based on standard methodologies in the field.

Animal Model and Dosing

-

Animals: Male Sprague-Dawley rats (250-300g) are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 0.3, 1, 3, 10 mg/kg). A vehicle control group receives the vehicle alone.

Stress Induction

-

Acute Restraint Stress: One hour after drug administration, rats are subjected to acute restraint stress by placing them in well-ventilated plastic restrainers for a period of 60 minutes. Control animals remain in their home cages.

Brain Tissue Collection and Preparation

-

Euthanasia and Dissection: Immediately following the stress period, rats are euthanized by decapitation. The brain is rapidly excised, and specific regions (e.g., prefrontal cortex, hippocampus, amygdala) are dissected on an ice-cold plate.

-

Homogenization: Brain tissue samples are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) containing an internal standard (e.g., deuterated allopregnanolone).

Allopregnanolone Quantification by LC-MS/MS

-

Extraction: Allopregnanolone and the internal standard are extracted from the brain homogenate using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

-

Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, the extracted steroids can be derivatized.

-

LC-MS/MS Analysis: The extracted and derivatized samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: A C18 reverse-phase column is typically used to separate allopregnanolone from other endogenous compounds.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of allopregnanolone and its internal standard.

-

-

Quantification: The concentration of allopregnanolone in each brain sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations